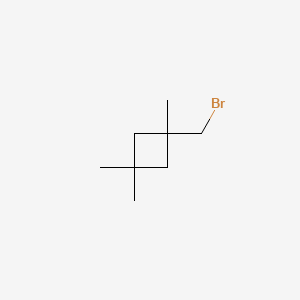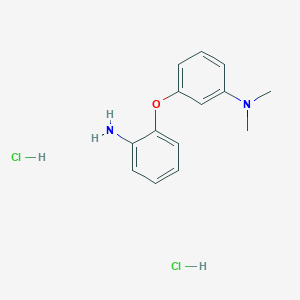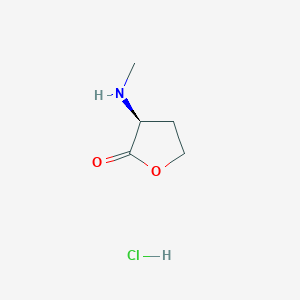
(3S)-3-(methylamino)oxolan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a methylamino group attached to the third carbon of an oxolane ring, with a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylamino)oxolan-2-one hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(3S)-3-(methylamino)oxolan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes.
科学研究应用
(3S)-3-(methylamino)oxolan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of (3S)-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3S)-3-(amino)oxolan-2-one hydrochloride: Similar structure but lacks the methyl group.
(3S)-3-(ethylamino)oxolan-2-one hydrochloride: Similar structure with an ethyl group instead of a methyl group.
(3S)-3-(dimethylamino)oxolan-2-one hydrochloride: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
(3S)-3-(methylamino)oxolan-2-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
属性
分子式 |
C5H10ClNO2 |
|---|---|
分子量 |
151.59 g/mol |
IUPAC 名称 |
(3S)-3-(methylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-4-2-3-8-5(4)7;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 |
InChI 键 |
XOUSBOIWAGOEJU-WCCKRBBISA-N |
手性 SMILES |
CN[C@H]1CCOC1=O.Cl |
规范 SMILES |
CNC1CCOC1=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
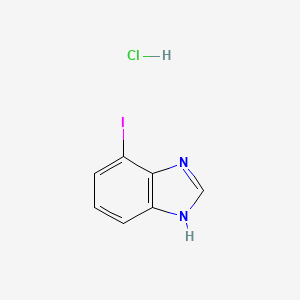
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
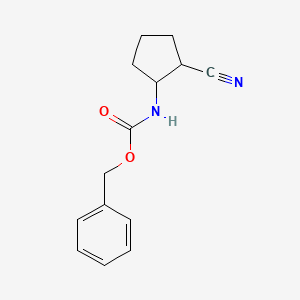
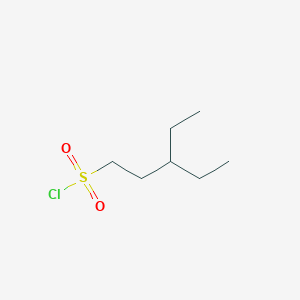
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)
